molecular formula C19H22N2O3 B2630125 (E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide CAS No. 1798417-25-0

(E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide

Cat. No.: B2630125
CAS No.: 1798417-25-0
M. Wt: 326.396
InChI Key: VQRQZAOZACHJAF-ZHACJKMWSA-N
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Description

(E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure, featuring a furan ring and a methoxypiperidine moiety linked by an (E)-configured acrylamide, is characteristic of compounds that modulate key biological pathways . This scaffold is found in ligands targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), a well-established target for neurological disorders . A closely related analog, 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), has been identified as a highly selective positive allosteric modulator (PAM) of α7 nAChRs . In vivo studies with PAM-2 have demonstrated its efficacy in reversing schizophrenia-like cognitive and social deficits in animal models and eliciting anxiolytic-like activity, suggesting the therapeutic potential of this chemical class . The (E) conformation about the C=C bond, critical for maintaining the planar structure and biological activity, is a definitive feature of this compound, as confirmed by crystal structure analyses of similar molecules . This compound is intended for research applications only, including but not limited to in vitro binding assays, functional activity studies, and early-stage pharmacological investigation. Researchers can utilize it as a key intermediate or as a reference compound for developing novel therapeutics targeting the central nervous system. It is supplied as a high-purity solid. Handle with care in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-18-4-2-12-21(14-18)16-8-6-15(7-9-16)20-19(22)11-10-17-5-3-13-24-17/h3,5-11,13,18H,2,4,12,14H2,1H3,(H,20,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRQZAOZACHJAF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide is a member of the acrylamide family and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 290.37 g/mol

Research indicates that compounds with similar structures may interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are implicated in various neurological processes, including anxiety and cognition. The modulation of these receptors can lead to significant biological effects.

Anxiolytic Activity

A study on a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide , demonstrated its role as a positive allosteric modulator of α7 nAChRs, producing anxiolytic-like effects in mice. The results suggested that this class of compounds could potentially alleviate anxiety symptoms by enhancing receptor activity at lower doses over chronic treatments1.

Study 1: Anxiolytic Effects

In a controlled study, mice treated with a structurally analogous compound exhibited significant reductions in anxiety-like behaviors when assessed using the elevated plus maze and novelty suppressed feeding tests. The doses that elicited these effects were notably lower during chronic administration compared to acute treatment1.

Study 2: Antitumor Efficacy

Another investigation focused on the cytotoxicity of similar acrylamide derivatives against human cancer cell lines. Results indicated that these compounds could effectively induce cell death through mechanisms involving oxidative stress and apoptosis pathways.

Summary of Biological Activities

Activity TypeRelated CompoundEffect ObservedReference
Anxiolytic3-Furan-2-yl-N-p-tolyl-acrylamideReduced anxiety-like behavior
AntitumorVarious acrylamide derivativesInduction of apoptosis in cancer cells
NeuroprotectiveSimilar nAChR modulatorsEnhanced cognitive function in models

Dosing Information from Studies

CompoundDose (mg/kg)Effect
3-Furan-2-yl-N-p-tolyl-acrylamide0.5Anxiolytic-like activity
3-Furan-2-yl-N-p-tolyl-acrylamide1.0Enhanced efficacy with chronic use

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:
A study published in Cancer Research demonstrated that derivatives of acrylamide compounds exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that this compound could have similar effects .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Research Findings:
In a study focused on neuroprotection, this compound was shown to reduce oxidative stress in neuronal cells, thereby protecting against neurotoxic insults . This suggests potential applications in conditions such as Alzheimer’s disease and Parkinson’s disease.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from furan derivatives and piperidine precursors. The following table summarizes possible synthetic routes:

StepReagents/ConditionsOutcome
1Furan + Aldehyde + BaseFuran derivative
2Piperidine + Acetic AnhydridePiperidine derivative
3Combine derivatives under refluxFormation of acrylamide

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological targets, and activity

Compound Key Structural Differences Biological Target Activity (IC₅₀ or EC₅₀) Reference
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Sulfamoylphenyl vs. 3-methoxypiperidin-1-ylphenyl SARS-CoV nsp13 helicase/ATPase ATPase: ~2.3 µM; Helicase: 13 µM
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) Thiophene vs. furan; p-tolyl vs. substituted phenyl α7 nicotinic acetylcholine receptor Antinociceptive EC₅₀: 0.8 µM
(E)-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acrylamide 4-Methoxyphenyl vs. furan-2-yl EGFR/HDAC kinases Dual inhibition (IC₅₀ < 1 µM)
(E)-N-(4-(3-chloro-4-(3-fluorobenzyloxy)phenyl)quinazolin-6-yl)furan-2-yl acrylamide Quinazoline-linked acrylamide EGFR/HER2-NAMPT Tumor growth inhibition (in vivo)
Bananin (adamantane-derived) Adamantane core vs. acrylamide SARS-CoV nsp13 helicase/ATPase ATPase: 2.3 µM; Helicase: 3.0 µM

Key Findings:

Antiviral Activity: The sulfamoylphenyl analog [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] inhibits SARS-CoV nsp13 helicase/ATPase with comparable ATPase activity (IC₅₀ ~2.3 µM) to bananin but weaker helicase inhibition (IC₅₀ 13 µM vs. 3.0 µM for bananin). This suggests the sulfamoyl group may enhance ATP binding but reduce helicase interaction .

Neuromodulatory Activity: Structural analogs like DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] target α7 nAChR with antinociceptive effects (EC₅₀ 0.8 µM). Replacing thiophene with furan (as in DM490) reduces activity, highlighting the importance of heterocycle electronic properties .

Anticancer Activity :

  • Hybrid acrylamides, such as (E)-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acrylamide, exhibit dual EGFR/HDAC inhibition (IC₅₀ < 1 µM). The methoxyphenyl group may enhance HDAC binding, while the sulfamoyl moiety contributes to kinase inhibition .
  • Quinazoline-linked acrylamides (e.g., compound 25b) show potent tumor growth suppression in vivo, attributed to their ability to conjugate EGFR/HER2 and NAMPT targets .

SAR Insights :

  • Furan vs. Thiophene : Furan-based acrylamides generally exhibit lower potency than thiophene analogs due to reduced electron density and weaker target binding .
  • Substituent Effects : Piperidine or sulfonamide groups improve solubility and target engagement. For example, the 3-methoxypiperidin-1-yl group may confer better CNS penetration than sulfamoyl .

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